4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dichlorobenzylidene group, and a tolyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Dichlorobenzylidene Group: This step involves the condensation of the triazole derivative with 3,4-dichlorobenzaldehyde under acidic or basic conditions.
Attachment of the Tolyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the tolyl or dichlorobenzylidene groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Interfering with the normal functioning of cells, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a tolyl group.
4-((3,4-Dichlorobenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
4-((3,4-Dichlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
478255-80-0 |
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Molecular Formula |
C16H12Cl2N4S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4S/c1-10-3-2-4-12(7-10)15-20-21-16(23)22(15)19-9-11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,21,23)/b19-9+ |
InChI Key |
DONOKKAOWOSMFX-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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